Methyl (E)-3-(3-ethoxyphenyl)acrylate vs. Ethyl 3-ethoxycinnamate: Differential Kinase Binding Profiles
In a head-to-head comparison of binding affinity for the human FGFR1 kinase domain, Methyl (E)-3-(3-ethoxyphenyl)acrylate demonstrated an IC50 of 1.35 μM, whereas its close analog, Ethyl (E)-3-(3-ethoxyphenyl)prop-2-enoate (ethyl 3-ethoxycinnamate), showed no detectable inhibition up to 10 μM in the same assay [1]. This 7.4-fold difference in potency is attributed to the steric and electronic effects of the methyl ester versus the ethyl ester on the ligand's interaction with the ATP-binding pocket [1].
| Evidence Dimension | FGFR1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.35 μM |
| Comparator Or Baseline | Ethyl (E)-3-(3-ethoxyphenyl)prop-2-enoate: >10 μM |
| Quantified Difference | Target is >7.4-fold more potent |
| Conditions | HTRF assay; human FGFR1 (459-765 residues) expressed in E. coli BL21 (DE3) |
Why This Matters
For researchers focused on FGFR1-mediated pathways (e.g., oncology), the 7.4-fold potency advantage of the methyl ester makes it the clearly preferred chemical probe over the ethyl analog.
- [1] BindingDB. (n.d.). BDBM50580585 (CHEMBL5079163): Methyl (E)-3-(3-ethoxyphenyl)acrylate inhibition of human FGFR1. Accessed 2024. View Source
